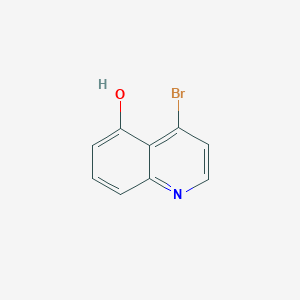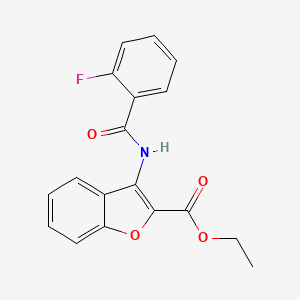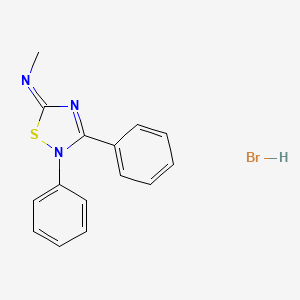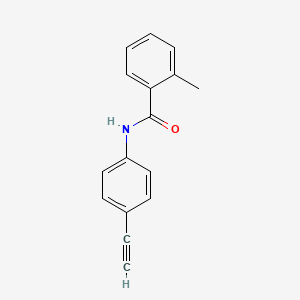
tert-Butyl (3R)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (3R)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is a complex organic compound characterized by its specific structural arrangement and functionality. It belongs to the class of pyrrolidine derivatives, which are known for their diverse applications in pharmaceutical and chemical research. The unique arrangement of its molecular components makes it a significant subject of study in various scientific domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-Butyl (3R)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate can be synthesized through a multi-step organic synthesis process. The starting materials typically include tert-butyl 3-aminopyrrolidine-1-carboxylate and pyridine-2-carbaldehyde. The synthesis involves several reaction steps including:
Condensation Reaction: : The initial step involves the condensation of tert-butyl 3-aminopyrrolidine-1-carboxylate with pyridine-2-carbaldehyde under specific reaction conditions, often using a suitable solvent like methanol or ethanol and a catalyst such as acetic acid.
Purification: : Following the condensation reaction, the crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in a high purity form.
Final Adjustment: : The final step may involve adjustments to the reaction conditions to ensure the correct stereochemistry and functional group protection.
Industrial Production Methods
On an industrial scale, the synthesis of this compound requires large-scale reaction vessels, precise control of reaction parameters, and efficient purification systems. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : It can also be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Substitution reactions are common, where functional groups on the pyrrolidine ring are substituted with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Methanol, ethanol, acetonitrile.
Major Products Formed from These Reactions
The major products depend on the specific reaction type:
Oxidation: : Produces oxidized derivatives with additional functional groups like hydroxyl or carbonyl groups.
Reduction: : Results in reduced forms with fewer oxygen atoms.
Substitution: : Produces various substituted pyrrolidine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemical research, tert-Butyl (3R)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of complex molecules. Its unique structure serves as a building block for creating compounds with specific properties.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules, aiding in the development of bioactive compounds.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic applications. It is investigated for its activity against various biological targets, contributing to the development of new medications.
Industry
In industrial applications, it is used in the synthesis of specialty chemicals and as a precursor for more complex organic compounds.
Mecanismo De Acción
The mechanism by which tert-Butyl (3R)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (3R)-3-(pyridin-3-ylamino)pyrrolidine-1-carboxylate: : Differing by the position of the pyridine ring.
tert-Butyl (3S)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate: : Differing in stereochemistry.
tert-Butyl (3R)-3-(pyridin-4-ylamino)pyrrolidine-1-carboxylate: : Differing by the position of the pyridine ring.
Highlighting its Uniqueness
Tert-Butyl (3R)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the position of the pyridine ring. These features influence its reactivity and interactions, making it distinct from similar compounds and potentially more suitable for certain applications in scientific research and industry.
Propiedades
IUPAC Name |
tert-butyl (3R)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-7-11(10-17)16-12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3,(H,15,16)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBSLPHOGHQLFE-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-2-carboxylate](/img/structure/B2973080.png)
![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2973081.png)


![2-chloro-6-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2973086.png)

![N-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2973090.png)




![2-Amino-6-(2-fluorobenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2973097.png)
![3-{2-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2973099.png)

